N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide
Description
The compound N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is a cyclopentane derivative featuring a pent-4-enamide backbone substituted with hydroxyl and hydroxymethyl groups at positions 3 and 4 of the cyclopentyl ring. The presence of multiple hydroxyl groups suggests hydrogen-bonding capabilities, while the cyclopentyl moiety may confer conformational rigidity compared to linear or aromatic analogs.
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-11(15)12-9-5-8(7-13)10(14)6-9/h2,8-10,13-14H,1,3-7H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIOPPHQAJZATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CC(C(C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the pent-4-enamide moiety can be reduced to form the corresponding alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential therapeutic effects, particularly in conditions related to the enzyme 20-hydroxyeicosatetraenoic acid synthase.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme 20-hydroxyeicosatetraenoic acid synthase. This enzyme is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid, a molecule that plays a role in various physiological processes. By inhibiting this enzyme, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide can modulate these processes, potentially leading to therapeutic benefits.
Comparison with Similar Compounds
N-(2-hydroxyethyl)pent-4-enamide Derivatives
Key Features :
- Structure : Contains a pent-4-enamide backbone with a hydroxyethyl substituent (e.g., N-(2-hydroxyethyl)pent-4-enamide) .
- Synthesis: Synthesized via PdCl₂-catalyzed carbonylative double cyclization using CO and p-benzoquinone as an oxidant. This method generates bicyclic lactams through 5-exo-trig N-cyclization followed by CO insertion .
- Comparison :
- The hydroxyethyl group in these derivatives lacks the stereochemical complexity of the cyclopentyl ring in the target compound.
- Reduced conformational rigidity may lower binding affinity in biological systems compared to cyclopentyl analogs.
2-(2,3-Dihydroxypropyl)-N-(p-tolyl)pent-4-enamide
Key Features :
- Structure : Pent-4-enamide backbone with a dihydroxypropyl chain and p-tolyl substituent .
- Synthesis : Prepared via chemoselective dioxygenation of alkenes using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a stereospecific manner.
- Comparison :
- The dihydroxypropyl group introduces additional hydrogen-bonding sites, similar to the hydroxymethyl group in the target compound.
- The aromatic p-tolyl group enhances lipophilicity compared to the aliphatic cyclopentyl group in the target compound.
(2S)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide
Key Features :
- Structure : Chiral pent-4-enamide with a methyl group at position 2 and a hydroxy-phenylpropan-2-yl substituent .
- Synthesis : Stereospecific synthesis involving chiral resolution to isolate (2S) and (2R) isomers.
- Comparison :
- The phenyl group increases aromatic interactions, whereas the target compound’s cyclopentyl group prioritizes aliphatic interactions.
- The methyl group at position 2 may sterically hinder reactions compared to the hydroxymethyl group in the target compound.
(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide
Key Features :
- Structure : Hexanamide backbone with cyclopentyl and hydroxymethyl groups, plus a phenylmethoxy substituent .
- Properties : Molecular weight (319.44 g/mol) and hydrophobicity are higher than the target compound due to the phenylmethoxy group.
- Comparison :
- The hexanamide chain may reduce solubility compared to the shorter pent-4-enamide chain in the target compound.
- Both compounds share cyclopentyl and hydroxymethyl groups, suggesting similar stereochemical challenges in synthesis.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide (Target) | C₁₂H₁₉NO₃ | Cyclopentyl, hydroxymethyl, hydroxyl | ~225.29 | High rigidity, hydrogen bonding |
| N-(2-hydroxyethyl)pent-4-enamide | C₇H₁₁NO₂ | Hydroxyethyl | 141.17 | Flexible backbone, moderate solubility |
| 2-(2,3-dihydroxypropyl)-N-(p-tolyl)pent-4-enamide | C₁₅H₂₁NO₄ | Dihydroxypropyl, p-tolyl | 279.33 | High hydrogen bonding, aromatic interactions |
| (2S)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide | C₁₅H₂₁NO₂ | Methyl, hydroxy-phenylpropan-2-yl | 247.33 | Chiral centers, lipophilic |
| (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide | C₁₉H₂₉NO₃ | Cyclopentyl, phenylmethoxy | 319.44 | High molecular weight, hydrophobic |
Research Findings and Implications
- Synthesis : The target compound’s cyclopentyl group likely requires stereospecific methods similar to those in and , such as Pd-catalyzed cyclization or chemoselective oxidation .
- Biological Activity : Cyclopentyl analogs may exhibit enhanced binding affinity due to rigidity, while hydroxyl groups improve solubility relative to purely hydrophobic analogs like phenylmethoxy derivatives .
- Challenges : Stereochemical control during synthesis (e.g., avoiding racemization) is critical, as seen in ’s chiral resolution protocols .
Biological Activity
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is a compound with potential implications in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
This compound features a cyclopentyl ring with hydroxymethyl and pent-4-enamide functionalities. Its molecular formula is , with a molecular weight of approximately 205.25 g/mol. The presence of both hydroxymethyl and amide groups may facilitate various biological interactions, making it a candidate for further pharmacological exploration.
Synthesis
The synthesis of this compound can be achieved through several organic reactions, including:
- Amidation : Reaction of a suitable cyclopentyl carboxylic acid with an amine.
- Hydroxymethylation : Introduction of the hydroxymethyl group via formaldehyde or similar reagents.
Anticancer Potential
Research on structurally similar compounds suggests that this compound could also possess anticancer properties. For example, compounds with similar amide functionalities have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various human cancer cell lines .
The exact mechanism of action for this compound remains unclear due to a lack of direct studies. However, compounds with similar structures often interact with key biological pathways, such as angiogenesis inhibition and modulation of cell cycle regulators .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating related amide derivatives demonstrated significant inhibition of cancer cell lines (e.g., MCF7, A549) at low micromolar concentrations, suggesting that this compound may similarly affect cell viability .
- Kinase Inhibition : Some analogs have shown inhibitory effects on various kinases involved in cancer progression, such as VEGFR2 and EGFR, indicating potential pathways for further investigation in the context of this compound .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Type | Notable Features | Biological Activity |
|---|---|---|---|
| N-[4-methylphenyl]pent-4-enamide | Amide | Methyl substitution increases lipophilicity | Moderate antimicrobial activity |
| N-(2-hydroxyethyl)pent-4-enamide | Hydroxyalkyl Amide | Hydroxy group enhances solubility | Anticancer activity in vitro |
| This compound | Cyclic Amide | Unique cyclic structure may alter biological activity | Potential anticancer and antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
